

# 5-chloro-N-methylpyridin-2-amine structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-chloro-N-methylpyridin-2-amine

Cat. No.: B130578

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An In-depth Technical Guide to **5-chloro-N-methylpyridin-2-amine**: Structure, Synthesis, and Application

## Introduction

**5-chloro-N-methylpyridin-2-amine** is a substituted pyridine derivative that serves as a crucial building block in organic and medicinal chemistry. Its unique electronic and structural properties, conferred by the chloro-, amino-, and methyl- substituents on the pyridine ring, make it a versatile intermediate for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, spectroscopic characterization, key applications in drug discovery, and essential safety information for laboratory professionals.

## Physicochemical Properties and Structural Elucidation

**5-chloro-N-methylpyridin-2-amine**, also known as 5-Chloro-N-methyl-2-pyridineamine, is a solid at room temperature.<sup>[1]</sup> Its structure is defined by a pyridine ring substituted at the C2, C5, and N2 positions. The chlorine atom at C5 acts as a key functional group for further chemical transformations, while the N-methylamino group at C2 significantly influences the molecule's reactivity and its potential as a ligand in biologically active compounds.

## Core Properties

The fundamental physicochemical data for **5-chloro-N-methylpyridin-2-amine** are summarized below for quick reference.

Property	Value	Source
CAS Number	4214-80-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	142.59 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
IUPAC Name	5-chloro-N-methylpyridin-2-amine	<a href="#">[1]</a>

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

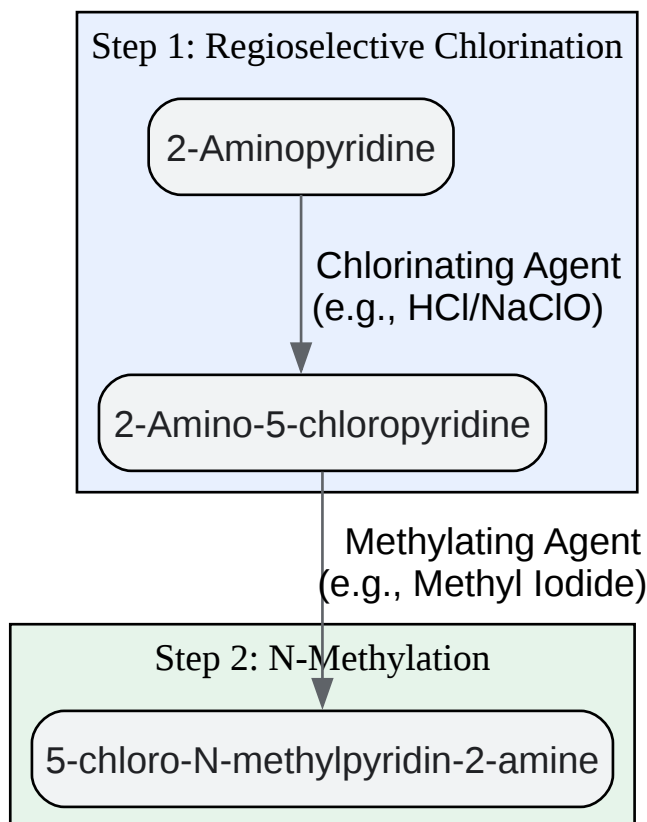
- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic protons and the N-methyl group. The aromatic protons on the pyridine ring typically appear as distinct doublets or doublets of doublets, with chemical shifts influenced by the positions of the electron-withdrawing chlorine and electron-donating N-methylamino group.[\[3\]](#)
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon attached to the chlorine atom (C5) and the carbon attached to the amino group (C2) will show characteristic shifts.
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by N-H stretching vibrations for the secondary amine, typically appearing as a single, sharp band around 3300-3500 cm<sup>-1</sup>.[\[4\]](#)  
[\[5\]](#) C-N stretching absorptions are expected in the 1250-1350 cm<sup>-1</sup> range for the aromatic amine.[\[4\]](#)[\[5\]](#)
- Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

# Synthesis of 5-chloro-N-methylpyridin-2-amine

The synthesis of **5-chloro-N-methylpyridin-2-amine** is typically achieved via a two-step process starting from 2-aminopyridine. The first step involves the regioselective chlorination of 2-aminopyridine to form the key intermediate, 2-amino-5-chloropyridine. The second step is the N-methylation of this intermediate.

## Workflow for Synthesis

The overall synthetic pathway is outlined below. The initial chlorination must be carefully controlled to achieve high selectivity for the 5-position, followed by a standard N-methylation reaction.



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- To cite this document: BenchChem. [5-chloro-N-methylpyridin-2-amine structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130578#5-chloro-n-methylpyridin-2-amine-structure]

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